molecular formula C21H14N2O5 B11706837 2-(2-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(2-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11706837
M. Wt: 374.3 g/mol
InChI Key: XKUKGXXNKRVVAV-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methylphenyl group and a nitrophenoxy group attached to an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the methylphenyl and nitrophenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of Lewis acids.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-METHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHYLPHENYL)-5-(4-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with an amino group instead of a nitro group.

    2-(2-METHYLPHENYL)-5-(4-HYDROXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in 2-(2-METHYLPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique redox properties, making it distinct from its analogs. This uniqueness can be leveraged in applications requiring specific redox behavior or interactions with biological targets.

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

2-(2-methylphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O5/c1-13-4-2-3-5-19(13)22-20(24)17-11-10-16(12-18(17)21(22)25)28-15-8-6-14(7-9-15)23(26)27/h2-12H,1H3

InChI Key

XKUKGXXNKRVVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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